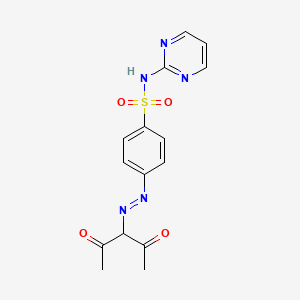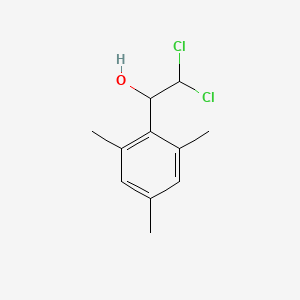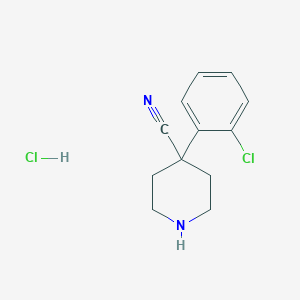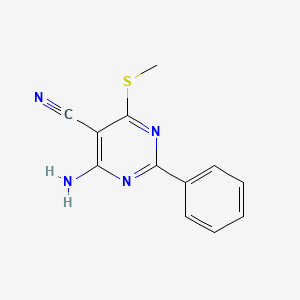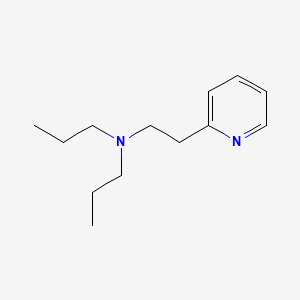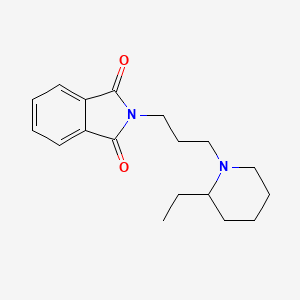
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione. This intermediate is then treated with 2-ethylpiperidine in acetonitrile to yield the final product . The reaction conditions often include heating and the use of a solvent such as acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoindoline derivatives .
科学的研究の応用
2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: Research indicates its potential in inhibiting β-amyloid protein aggregation, making it a candidate for Alzheimer’s disease treatment.
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules, including those with anticancer and anti-inflammatory properties.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and as a building block for other chemical entities.
作用機序
The mechanism of action of 2-(3-(2-Ethylpiperidin-1-YL)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to its therapeutic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing the formation of toxic protein aggregates in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
2-[3-(2-ethylpiperidin-1-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H24N2O2/c1-2-14-8-5-6-11-19(14)12-7-13-20-17(21)15-9-3-4-10-16(15)18(20)22/h3-4,9-10,14H,2,5-8,11-13H2,1H3 |
InChIキー |
XFVPXHHAOKQDFW-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
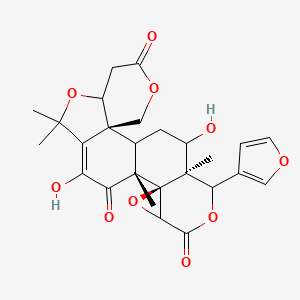
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)


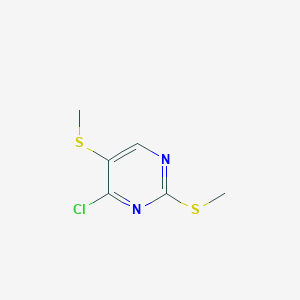

![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
